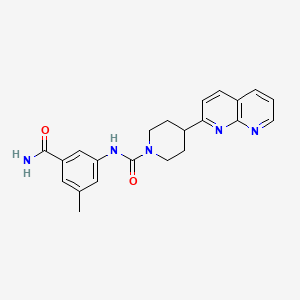
Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cycloheptyl group, a dioxane ring, and an ester functional group, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate typically involves multi-step organic reactions. One common method includes the esterification of 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and amides.
科学的研究の応用
Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate can be compared with other similar compounds, such as:
Ethyl 2-cycloheptyl-2-formamido-acetate: Similar structure but with a formamido group instead of a dioxane ring.
Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)propionate: Similar structure but with a propionate ester instead of an acetate ester.
特性
IUPAC Name |
ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-2-21-16(19)14(12-7-5-3-4-6-8-12)17-15(18)13-11-20-9-10-22-13/h12-14H,2-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCOMLIHZHQFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCCC1)NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[4-(2-methylpropanoyl)phenyl]urea](/img/structure/B6980230.png)
![1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(4-ethyl-3-methoxyphenyl)urea](/img/structure/B6980235.png)
![3-ethyl-5-methyl-N-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]-1,2-oxazole-4-carboxamide](/img/structure/B6980238.png)
![4-(2-methylbutan-2-yl)-N-[4-(2-methylpropanoyl)phenyl]piperazine-1-carboxamide](/img/structure/B6980247.png)
![1-(1,5-Dimethyltriazol-4-yl)-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea](/img/structure/B6980258.png)
![Ethyl 2-cycloheptyl-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate](/img/structure/B6980266.png)
![3-methyl-N-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide](/img/structure/B6980270.png)
![1-(1,5-Dimethyltriazol-4-yl)-3-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]urea](/img/structure/B6980281.png)
![N-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide](/img/structure/B6980291.png)
![N-[4-(2-methylpropanoyl)phenyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide](/img/structure/B6980292.png)
![Ethyl 2-[[2-[acetyl(methyl)amino]acetyl]amino]-2-cycloheptylacetate](/img/structure/B6980294.png)
![1-[2-(1,1-Difluoroethyl)phenyl]-3-(1-oxaspiro[4.4]nonan-2-ylmethyl)urea](/img/structure/B6980296.png)
![[(3S)-3-benzylmorpholin-4-yl]-(5-methyl-1,2-thiazol-3-yl)methanone](/img/structure/B6980306.png)
